isopropyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate
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Overview
Description
Isopropyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate is a complex organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is notable for its unique structure, which includes an anthraquinone moiety fused with an isoxazole ring. The compound’s structure imparts significant chemical and biological properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II) to facilitate the (3 + 2) cycloaddition .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the isoxazole ring or the anthraquinone moiety.
Substitution: Nucleophilic aromatic substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used in nucleophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroquinones.
Scientific Research Applications
Isopropyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of isopropyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate
- Butyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate
Uniqueness
Properties
IUPAC Name |
propan-2-yl 8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaene-12-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-9(2)22-18(21)13-8-7-12-14-15(13)19-23-17(14)11-6-4-3-5-10(11)16(12)20/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZGWFXDEKVMGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C2C3=C(C4=CC=CC=C4C2=O)ON=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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